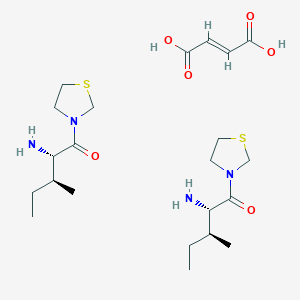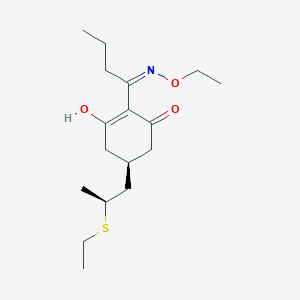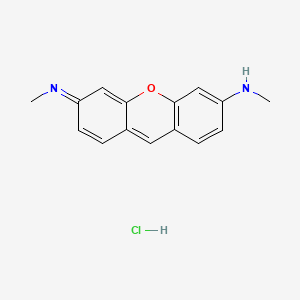
Acridine Red 3B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine Red is a synthetic dye belonging to the acridine family, known for its vibrant red color. It is primarily used in biological staining and fluorescence microscopy due to its ability to bind nucleic acids and emit fluorescence. Acridine Red has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine Red can be synthesized through the condensation of 2,7-diaminofluorene with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures, around 180-200°C, to facilitate the formation of the acridine ring structure.
Industrial Production Methods: In industrial settings, the production of Acridine Red involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Acridine Red undergoes various chemical reactions, including:
Oxidation: Acridine Red can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert Acridine Red to its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Leuco Acridine Red.
Substitution: Various substituted acridine derivatives with altered chemical and physical properties.
Scientific Research Applications
Acridine Red has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain nucleic acids, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and leather industries for its bright and stable coloration.
Mechanism of Action
Acridine Red exerts its effects primarily through intercalation with nucleic acids. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This intercalation mechanism is also responsible for its fluorescence properties, making it a valuable tool in microscopy and imaging.
Comparison with Similar Compounds
Acridine Red is compared with other acridine derivatives and similar dyes:
Acridine Orange: Another acridine dye used for nucleic acid staining but emits green fluorescence.
Proflavine: An acridine derivative with antimicrobial properties, used in wound dressings.
Amsacrine: A chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness: Acridine Red is unique due to its specific red fluorescence emission, making it particularly useful in applications where differentiation from other fluorescent dyes is required. Its ability to bind nucleic acids and its potential anticancer properties further distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
InChI Key |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)
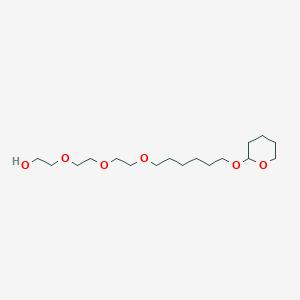

![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
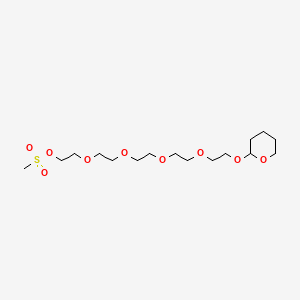

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
